molecular formula C11H16O3 B3038236 4-Ethoxybenzaldehyde dimethyl acetal CAS No. 82736-90-1

4-Ethoxybenzaldehyde dimethyl acetal

Cat. No.: B3038236
CAS No.: 82736-90-1
M. Wt: 196.24 g/mol
InChI Key: HEHZSSHQBRAUBZ-UHFFFAOYSA-N
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Description

Significance of Acetal (B89532) Functional Groups in Chemical Synthesis and Research

An acetal is a functional group characterized by a central carbon atom single-bonded to two alkoxy (-OR) groups. byjus.com They are formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst. jove.comlibretexts.org The primary importance of acetals in organic synthesis lies in their stability. libretexts.orglibretexts.org Unlike the highly reactive carbonyl group of aldehydes and ketones, the acetal moiety is exceptionally stable and unreactive in neutral to strongly basic environments and is resistant to nucleophiles, oxidizing agents, and reducing agents. jove.comlibretexts.org This inertness allows chemists to perform a wide range of chemical transformations on other parts of a molecule without affecting the protected carbonyl group. jove.com

The formation of an acetal is a reversible process. libretexts.orgwikipedia.org While stable under basic and neutral conditions, they can be readily converted back to the original aldehyde or ketone by treatment with aqueous acid. jove.commasterorganicchemistry.com This ability to be easily installed and removed under specific and mild conditions is a key requirement for an effective protecting group, making acetals indispensable in multi-step organic synthesis. jove.comnumberanalytics.com

Table 1: General Properties of Acetal Functional Groups

Property Description
Formation Reaction of an aldehyde or ketone with two equivalents of an alcohol under acidic conditions.
Key Feature A carbon atom bonded to two -OR groups.
Stability Stable in neutral and basic conditions; resistant to many nucleophiles and redox reagents. jove.comlibretexts.org
Reactivity Hydrolyzed back to the parent carbonyl compound under acidic conditions (deprotection). jove.com
Primary Use Protection of aldehyde and ketone functional groups during synthesis. numberanalytics.compearson.com

The study of acetals dates back to the 19th century as part of the broader exploration of carbonyl chemistry. Initially, the terminology distinguished between derivatives of aldehydes and ketones. The term "acetal" was specifically used for aldehyde-related cases, while "ketal" was used for structures derived from ketones. wikipedia.org However, the International Union of Pure and Applied Chemistry (IUPAC) has since revised this nomenclature, and "acetal" is now the encompassing term for derivatives of both aldehydes and ketones, with ketals considered a subset of acetals. wikipedia.org This evolution in terminology reflects the unified understanding of the formation mechanism and reactivity shared between both types of compounds. The development of acetals as protecting groups was a significant advancement, providing chemists with the strategic control needed to synthesize increasingly complex natural products and pharmaceutical agents.

Benzaldehyde (B42025) acetals, derived from the aromatic aldehyde benzaldehyde, are particularly useful in advanced organic transformations. The protection of the benzaldehyde carbonyl group as an acetal is a common strategy when subsequent reactions involve reagents that would otherwise react with the aldehyde. For instance, if a molecule contains both a ketone and an ester, and a Grignard reagent is intended to react only with the ester, the more reactive ketone must first be protected. libretexts.orglibretexts.org Converting the ketone to an acetal renders it inert to the Grignard reagent. libretexts.orglibretexts.org

Similarly, benzaldehyde acetals are employed to prevent the aldehyde from reacting with strong bases, organometallic reagents, or hydrides. libretexts.orglibretexts.org The stability of the benzene (B151609) ring combined with the inertness of the acetal group allows for selective modifications elsewhere in the molecule. The synthesis of these acetals is often achieved through acid-catalyzed reactions with alcohols or diols. mdpi.comresearchgate.net The use of solid acid catalysts is also an area of active research, aiming for more environmentally benign and reusable catalytic systems. mdpi.comresearchgate.net

Overview of 4-Ethoxybenzaldehyde (B43997) Dimethyl Acetal as a Key Intermediate

4-Ethoxybenzaldehyde dimethyl acetal is a specific derivative of 4-ethoxybenzaldehyde, an aromatic aldehyde that serves as a fundamental building block in various sectors, including pharmaceuticals and fragrances. nbinno.comnbinno.com The structure of this compound features the core benzaldehyde acetal framework, with an ethoxy (-OCH2CH3) group at the para-position of the benzene ring and two methoxy (B1213986) (-OCH3) groups forming the acetal.

The presence of the ethoxy group on the aromatic ring influences the electronic properties of the molecule, which can affect the reactivity of other parts of the molecule or its physical properties, such as solubility in organic solvents. nbinno.com As a key intermediate, the primary role of this compound is to serve as a protected form of 4-ethoxybenzaldehyde. nbinno.comnbinno.com In a multi-step synthesis, 4-ethoxybenzaldehyde can be converted to its dimethyl acetal derivative. This protects the reactive aldehyde functionality, allowing for chemical modifications on other parts of the molecule that would be incompatible with a free aldehyde. Once the desired transformations are complete, the acetal can be hydrolyzed with aqueous acid to regenerate the 4-ethoxybenzaldehyde group. This strategy is crucial for the synthesis of complex molecules where the specific structural and electronic contributions of the 4-ethoxyphenyl moiety are required in the final product. Its utility is analogous to that of the closely related 4-methoxybenzaldehyde (B44291) dimethyl acetal, which is used as a precursor in various organic syntheses and as a protecting group for diols. fishersci.ca

Table 2: Chemical and Physical Properties of 4-Ethoxybenzaldehyde and Related Compounds

Compound Formula Molecular Weight (g/mol) Boiling Point (°C)
4-Ethoxybenzaldehyde C₉H₁₀O₂ 150.17 249-250 @ 760 mmHg nih.gov
Benzaldehyde dimethyl acetal C₉H₁₂O₂ 152.19 87-89 @ 18 mmHg nih.gov
4-Methoxybenzaldehyde dimethyl acetal C₁₀H₁₄O₃ 182.22 Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethoxymethyl)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-14-10-7-5-9(6-8-10)11(12-2)13-3/h5-8,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHZSSHQBRAUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Kinetic Studies of 4 Ethoxybenzaldehyde Dimethyl Acetal Reactivity

Acetal (B89532) Hydrolysis: Reaction Mechanisms and Catalysis

The acid-catalyzed hydrolysis of acetals, including 4-ethoxybenzaldehyde (B43997) dimethyl acetal, is a well-studied process that cleaves the acetal back to its parent aldehyde and alcohol components. The reaction mechanism and its kinetics are highly dependent on the reaction conditions and the structure of the acetal.

Unimolecular (A-1) and Bimolecular (A-2, A-SE2) Hydrolysis Pathways

The hydrolysis of simple acyclic acetals, such as 4-ethoxybenzaldehyde dimethyl acetal, typically proceeds through the A-1 (acid-catalyzed, unimolecular) mechanism. This pathway involves a rapid, reversible protonation of one of the oxygen atoms of the acetal, followed by a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form an alcohol (methanol) and a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently breaks down to the final products: 4-ethoxybenzaldehyde and another molecule of methanol (B129727).

The key steps of the A-1 mechanism are:

Protonation: Fast, reversible protonation of an acetal oxygen by a hydronium ion.

Unimolecular Cleavage: The rate-determining step where the protonated acetal cleaves to form an oxocarbenium ion and an alcohol molecule.

Nucleophilic Attack: Rapid attack by a water molecule on the oxocarbenium ion.

Deprotonation and Breakdown: Formation of a hemiacetal intermediate which quickly hydrolyzes to the aldehyde and a second alcohol molecule.

While the A-1 mechanism is dominant for this compound, other mechanisms are known for different acetal structures. The A-2 (acid-catalyzed, bimolecular) mechanism involves a rate-determining attack by water on the protonated acetal. This pathway is less common for simple acetals but can be observed in systems where the formation of the oxocarbenium ion is sterically or electronically disfavored. The A-SE2 (acid-catalyzed, bimolecular, electrophilic substitution) mechanism is another possibility, though less frequently encountered in typical acetal hydrolysis.

Role of Oxocarbenium Ion Intermediates in Acetal Hydrolysis

The oxocarbenium ion is stabilized by resonance, with the positive charge delocalized between the benzylic carbon and the remaining oxygen atom. Furthermore, the para-ethoxy group on the benzene (B151609) ring plays a crucial role in stabilizing this intermediate. Through its electron-donating resonance effect (+R effect), the ethoxy group delocalizes the positive charge into the aromatic ring, significantly lowering the activation energy for the formation of the oxocarbenium ion and thus accelerating the rate of hydrolysis compared to unsubstituted benzaldehyde (B42025) dimethyl acetal.

Influence of Substituent Effects on Hydrolysis Rates and Mechanisms

The rate of acetal hydrolysis is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) in the para or ortho positions accelerate the hydrolysis, while electron-withdrawing groups (EWGs) retard it. This is a direct consequence of their effect on the stability of the developing positive charge in the transition state leading to the oxocarbenium ion.

The 4-ethoxy group is a strong electron-donating group. It significantly increases the rate of hydrolysis by stabilizing the positively charged oxocarbenium ion intermediate through resonance. This effect can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). For the hydrolysis of substituted benzaldehyde diethyl acetals, a large negative ρ value of approximately -3.35 has been determined. researchgate.net This indicates that the reaction is highly sensitive to substituent effects and that there is a substantial buildup of positive charge in the transition state, consistent with the A-1 mechanism.

The table below illustrates the relative hydrolysis rates for a series of para-substituted benzaldehyde diethyl acetals, which serves as a close model for the dimethyl acetal series.

Substituent (X) in p-X-C₆H₄CH(OC₂H₅)₂Hammett Constant (σ)Relative Rate Constant (kₓ/kₙ)
-OCH₃-0.27146
-CH₃-0.1717.8
-H0.001.00
-Cl+0.230.14
-NO₂+0.780.0058

Data extrapolated from studies on substituted benzaldehyde diethyl acetals. The 4-ethoxy group is expected to have a similar accelerating effect to the 4-methoxy group.

General and Specific Acid Catalysis in Acetal Cleavage

The hydrolysis of this compound is subject to specific acid catalysis . This means that the reaction rate is dependent on the concentration of the solvated proton (e.g., H₃O⁺) rather than the concentration of the general undissociated acid (e.g., acetic acid). This is a hallmark of the A-1 mechanism, where the pre-equilibrium protonation of the substrate is fast, and the subsequent unimolecular cleavage is the slow, rate-determining step.

In contrast, general acid catalysis , where any proton donor can participate in the rate-determining step, would imply a different mechanism, such as the A-SE2 or a concerted pathway. For simple benzaldehyde acetals with primary alcohol leaving groups like methanol, experimental evidence overwhelmingly supports specific acid catalysis.

Solvent Effects and Isotope Effects on Hydrolysis Kinetics

Solvent polarity can influence the rate of hydrolysis. The transition state leading to the formation of the charged oxocarbenium ion is more polar than the neutral acetal reactant. Therefore, increasing the polarity of the solvent (e.g., by increasing the water content in a mixed solvent system) generally accelerates the hydrolysis rate by better solvating and stabilizing the transition state.

Transacetalization Reactions for Functional Group Interconversion

Transacetalization is an acid-catalyzed reaction where the alkoxy groups of an acetal are exchanged with another alcohol. This process is an equilibrium reaction driven to completion by using a large excess of the new alcohol or by removing the original alcohol (e.g., methanol) from the reaction mixture.

For this compound, transacetalization is a valuable tool for functional group interconversion, particularly for the protection of diols. When reacted with a 1,2- or 1,3-diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), a cyclic acetal is formed.

The mechanism is analogous to the initial steps of hydrolysis, followed by trapping of the intermediate oxocarbenium ion by the new alcohol instead of water.

Protonation of the dimethyl acetal and loss of a methanol molecule to form the 4-ethoxybenzyloxocarbenium ion.

Nucleophilic attack by one of the hydroxyl groups of the diol on the oxocarbenium ion.

A series of proton transfers and the elimination of the second methanol molecule.

Intramolecular cyclization by the second hydroxyl group of the diol to form the stable five- or six-membered cyclic acetal ring.

This reaction is widely used in synthetic organic chemistry to protect diol functionalities due to the high stability of the resulting cyclic acetals under neutral or basic conditions. The protecting group can be readily removed by acid-catalyzed hydrolysis when desired.

Reactivity under Diverse Chemical Environments

The reactivity of this compound is fundamentally governed by the stability of the acetal functional group. Acetals are generally known for their stability under neutral and basic conditions, serving as effective protecting groups for aldehydes and ketones in organic synthesis. However, their reactivity can be modulated by the specific chemical environment, including the presence of nucleophiles, bases, oxidizing agents, and reducing agents.

Oxidative and Reductive Stability

The stability of this compound towards oxidizing and reducing agents is conditional and depends on the specific reagents and reaction conditions employed. While generally robust, certain powerful reagents can effect its transformation.

Oxidative Stability:

Under many common oxidizing conditions, this compound remains stable, particularly when the reaction medium is not acidic. However, specific oxidative systems can lead to the cleavage of the acetal. For instance, anodic oxidation has been shown to be an effective method for the transformation of similar aromatic acetals. Research on the anodic oxidation of 4-t-butylbenzaldehyde dimethyl acetal in methanol demonstrates that the acetal can be synthesized from the corresponding toluene (B28343) with high yield and current efficiency under optimized conditions, implying the product acetal is stable under these specific electrochemical conditions but also highlighting a method for its formation via oxidation of a precursor.

The following table summarizes the results of the anodic oxidation of 4-t-butyltoluene to 4-t-butylbenzaldehyde dimethyl acetal, showcasing the yields and current efficiencies achieved with different supporting electrolytes.

Supporting ElectrolyteProduct Yield (%)Current Efficiency (%)
H₂SO₄8685
NaClO₄Data not optimized for direct comparison of yield in the same manner, but a 75% yield was achieved in a preparative experiment.Not reported in a directly comparable format.
NaBF₄Lower yields and efficiencies compared to H₂SO₄.Lower efficiencies compared to H₂SO₄.

Reductive Stability:

This compound is generally stable towards common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) under neutral or basic conditions. This allows for the selective reduction of other functional groups within a molecule while the acetal-protected aldehyde remains intact.

However, under specific conditions, particularly with Lewis acids or certain transition metal catalysts, reductive cleavage of the acetal can occur, typically yielding an ether. Studies on the reductive cleavage of structurally similar p-methoxybenzylidene acetals provide insight into the potential reactivity of this compound. The regioselectivity of this cleavage can often be controlled by the reaction temperature and the reagents used.

The table below presents data on the temperature-controlled regioselective reductive cleavage of a p-methoxybenzylidene acetal, a close analog of the subject compound.

Reaction ConditionTemperature (°C)Major ProductYield (%)
BH₃/Bu₂BOTf in THF04-O-p-methoxybenzyl (PMB) etherHigh
BH₃/Bu₂BOTf in THF-786-O-p-methoxybenzyl (PMB) etherHigh

This demonstrates that while stable under many reductive protocols, specific reagent systems can be employed to achieve reductive cleavage of such aromatic acetals, with the potential for high selectivity.

Applications of 4 Ethoxybenzaldehyde Dimethyl Acetal in Complex Organic Synthesis

Role as a Protecting Group for Carbonyl Functionality

The primary role of 4-ethoxybenzaldehyde (B43997) dimethyl acetal (B89532) in organic synthesis is as a protecting group for the carbonyl functionality of 4-ethoxybenzaldehyde. Acetal formation is a common strategy to mask the reactivity of aldehydes and ketones during multi-step syntheses, as acetals are stable under a variety of reaction conditions, particularly those that are basic, nucleophilic, or reductive.

Chemoselective Protection of Aldehydes in Multistep Synthesis

In molecules containing multiple carbonyl groups, such as both an aldehyde and a ketone, the aldehyde can often be selectively protected. This is because aldehydes are generally more electrophilic and less sterically hindered than ketones, leading to a faster rate of acetalization under carefully controlled conditions. The protection of 4-ethoxybenzaldehyde as its dimethyl acetal allows for subsequent reactions to be carried out at other sites of the molecule without affecting the aldehyde group.

Table 1: Illustrative Chemoselective Acetalization

SubstrateReagentCatalystProduct
4-EthoxybenzoylacetaldehydeMethanol (B129727)Mild Acid (e.g., p-TsOH)4-(1,1-dimethoxyethyl)benzaldehyde

Orthogonal Deprotection Strategies

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. The dimethyl acetal of 4-ethoxybenzaldehyde is typically cleaved under acidic conditions. This allows for its removal without affecting other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile or fluoride-labile groups). This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups that need to be unmasked at different stages.

Table 2: Orthogonal Deprotection Scenarios

Protected SubstrateDeprotection ReagentGroup RemovedRemaining Protected Group
4-Ethoxybenzaldehyde dimethyl acetal with a silyl (B83357) etherMild Aqueous AcidDimethyl AcetalSilyl Ether
This compound with an esterBase (e.g., NaOH)EsterDimethyl Acetal

Protection in the Presence of Acid-Sensitive Moieties

While acetal formation is acid-catalyzed, and their removal is acid-mediated, certain mild catalytic systems can be employed for the protection step that may tolerate some acid-sensitive functional groups. The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) or other Lewis acids under anhydrous conditions can promote acetalization while minimizing the degradation of sensitive moieties. However, the inherent need for acidic conditions for both formation and cleavage of the acetal makes its use in the presence of highly acid-sensitive groups challenging.

Building Block for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond its role as a protected aldehyde, the aromatic ring of this compound can participate in various bond-forming reactions. In such cases, the acetal group serves to protect the aldehyde from the reaction conditions.

Coupling Reactions with Organometallic Reagents

The aromatic ring of this compound, if appropriately functionalized (e.g., with a halide), could undergo cross-coupling reactions with organometallic reagents. The acetal-protected aldehyde would be inert to the nucleophilic and basic nature of many organometallic reagents like Grignard or organolithium reagents. After the coupling reaction, the aldehyde can be deprotected.

Table 3: Hypothetical Cross-Coupling Reaction

Aryl Halide SubstrateOrganometallic ReagentCatalystProduct (after deprotection)
1-Bromo-4-(1,1-dimethoxymethyl)benzenePhenylboronic AcidPd(PPh₃)₄Biphenyl-4-carbaldehyde
1-Iodo-4-(1,1-dimethoxymethyl)benzeneEthylmagnesium BromideNiCl₂(dppp)4-Ethylbenzaldehyde

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a complex product. Aldehydes are common starting materials in many MCRs, such as the Biginelli or Hantzsch reactions. 4-Ethoxybenzaldehyde, protected as its dimethyl acetal, could be used in MCRs where the aldehyde functionality needs to be revealed in situ under the reaction conditions, or in a subsequent step. This approach can be synthetically advantageous by preventing unwanted side reactions of the aldehyde.

Table 4: Plausible Multicomponent Reaction Involvement

Reaction TypeReactantsProduct Class
Biginelli Reaction4-Ethoxybenzaldehyde (from in situ deprotection of the acetal), Urea, Ethyl AcetoacetateDihydropyrimidinone
Hantzsch Dihydropyridine Synthesis4-Ethoxybenzaldehyde (from in situ deprotection of the acetal), Ethyl Acetoacetate, AmmoniaDihydropyridine

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

While 4-ethoxybenzaldehyde itself is recognized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds, its dimethyl acetal derivative offers distinct advantages. chemimpex.comnbinno.com The acetal functionality serves as a protected form of the aldehyde, rendering it inert to nucleophiles and basic conditions. This allows chemists to perform reactions on other parts of a molecule without affecting the aldehyde group. The aldehyde can be easily regenerated later under mild acidic conditions.

This protecting group strategy is crucial in multi-step syntheses of complex molecules. ontosight.ai For instance, in the synthesis of bioactive compounds, it is often necessary to introduce the benzaldehyde (B42025) moiety at a late stage. Using this compound allows for the stable incorporation of the 4-ethoxyphenyl group early in a synthetic sequence.

A significant application, by analogy with the closely related 4-methoxybenzylidene acetal, is in the protection of diol functionalities within carbohydrate chemistry. mdpi.comodu.edu These protected carbohydrate derivatives are themselves advanced intermediates for the synthesis of nucleoside analogues, antibiotics, and other glycoconjugates with therapeutic potential. mdpi.com The 4-ethoxybenzylidene acetal group can be used to protect the 4,6-hydroxyl groups of pyranosides, which then allows for selective reactions at other positions on the sugar ring. The resulting 4,6-O-(4-ethoxybenzylidene) derivatives are critical intermediates for building oligosaccharides and glycoconjugates used in drug development and delivery systems. mdpi.comodu.edu

Although specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly accessible literature, its role as an intermediate is inferred from the broad utility of aromatic aldehydes in this sector. chemimpex.com The 4-ethoxyphenyl motif is present in various biologically active molecules, and the dimethyl acetal provides a convenient synthetic handle for its incorporation.

Precursor for the Synthesis of Specialized Chemical Structures

The reactivity of this compound extends to the formation of unique and complex chemical structures through the formation of acetal linkages. This is most commonly achieved via a transacetalization reaction, where the dimethyl acetal reacts with a diol or polyol in the presence of an acid catalyst, releasing methanol as a byproduct. organic-chemistry.org

This compound is an excellent precursor for generating cyclic acetal derivatives upon reaction with molecules containing 1,2- or 1,3-diol functionalities. This reaction is a cornerstone of protecting group chemistry, particularly for carbohydrates, but also for the synthesis of other complex structures. ontosight.ai

For example, reaction with glycerol (B35011) can yield a mixture of five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic acetals. frontiersin.orgnih.gov The ratio of these products can be influenced by the catalyst and reaction conditions. nih.gov These cyclic structures are important intermediates in the synthesis of fine chemicals and potential fuel additives. frontiersin.org

Table 1: Illustrative Examples of Cyclic Acetal Formation with Aromatic Aldehydes and Polyols

Polyol SubstrateAldehyde/AcetalCatalystProduct TypeTypical YieldReference
GlycerolBenzaldehydeSO₄²⁻/CeO₂–ZrO₂Mixture of 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives>90% conversion nih.gov
1,2,4-ButanetriolButyraldehydeHCl1,3-dioxolane derivative~80% conversion researchgate.net
Methyl α-D-glucopyranosideAnisaldehyde dimethyl acetalCamphorsulfonic acid4,6-O-benzylidene acetal (1,3-dioxane)High mdpi.com

Furthermore, the reaction with polyols containing more than two hydroxyl groups can lead to the formation of polycyclic structures. A prime example is the reaction with pentaerythritol (B129877), a tetrol with four primary hydroxyl groups. wikipedia.org The reaction of an aromatic aldehyde with pentaerythritol can form a dispiro compound, where two cyclic acetal rings are formed around the central quaternary carbon of pentaerythritol. This creates a rigid, polycyclic (specifically, spirocyclic) structure. These structures can serve as cores for building more complex molecules, such as specialized ligands, surfactants, or components of polymers. researchgate.net

The formation of macrocyclic compounds using this compound through acetal condensation is not a widely documented strategy. Typically, macrocycle synthesis requires specific strategies to favor intramolecular cyclization over intermolecular polymerization. While it is conceivable to design a long-chain molecule with diol functionalities at both ends to react with a bis-acetal precursor, such applications involving this compound are not prominently featured in the surveyed scientific literature. The primary role of this compound remains in the protection of diols and the formation of simpler cyclic and polycyclic structures as synthetic intermediates.

Spectroscopic Characterization and Structural Analysis of 4 Ethoxybenzaldehyde Dimethyl Acetal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-Ethoxybenzaldehyde (B43997) dimethyl acetal (B89532) in solution. By analyzing the chemical environment of protons (¹H) and carbon atoms (¹³C), a complete structural map can be assembled.

The ¹H NMR spectrum of 4-Ethoxybenzaldehyde dimethyl acetal provides definitive information about the number and types of protons present. The signals corresponding to the ethoxy group, the aromatic ring, the acetal methoxy (B1213986) groups, and the acetal proton can be clearly distinguished by their chemical shift (δ), multiplicity, and integration.

The ethoxy group protons appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling. The protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, indicative of an AA'BB' spin system. The six protons of the two equivalent methoxy groups of the acetal function give rise to a sharp singlet. Finally, the single proton on the acetal carbon (the former aldehyde proton) also appears as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ethoxy -CH₃ ~1.4 Triplet 3H
Ethoxy -CH₂- ~4.0 Quartet 2H
Aromatic H (ortho to -OEt) ~6.9 Doublet 2H
Aromatic H (meta to -OEt) ~7.3 Doublet 2H
Acetal -OCH₃ ~3.3 Singlet 6H

Complementing the proton NMR, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum would show signals for the two carbons of the ethoxy group, the four distinct carbons of the disubstituted aromatic ring, the methoxy carbons of the acetal, and the acetal carbon itself. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom of the acetal group is significantly downfield due to being bonded to two oxygen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethoxy -CH₃ ~15
Ethoxy -CH₂- ~63
Acetal -OCH₃ ~53
Acetal -CH ~103
Aromatic C (quaternary, C-OEt) ~159
Aromatic C (quaternary, C-CH(OMe)₂) ~131
Aromatic C (ortho to -OEt) ~114

While direct studies on this compound are not extensively documented, advanced NMR techniques could offer deeper structural insights. 2D-NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethoxy group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for unambiguously assigning the proton and carbon signals, particularly for the aromatic carbons, by showing direct and long-range C-H correlations.

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, could provide direct information on the oxygen atoms of the ethoxy and acetal groups. Studies on the related compound, 4-ethoxybenzaldehyde, have utilized ¹⁷O NMR to investigate intermolecular interactions. scispace.com A shift in the ¹⁷O NMR signal of the carbonyl oxygen upon dilution was used as evidence for the presence of C-H···O hydrogen bonds in the liquid phase. scispace.com A similar approach could potentially be used to study weak intermolecular interactions involving the oxygen atoms of the acetal group in this compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the ether linkages and the aromatic ring. A key feature in the IR spectrum would be the strong C-O stretching vibrations of the acetal and ether groups, typically found in the 1250-1000 cm⁻¹ region. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹, which would be prominent in the parent aldehyde, is a clear indicator of successful acetal formation. allfordrugs.com Vibrations corresponding to the aromatic ring, such as C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region, would also be present. allfordrugs.com The C-H stretching vibrations of the aliphatic ethoxy and methoxy groups would be observed in the 2980-2850 cm⁻¹ range.

Table 3: Predicted Key Vibrational Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 2980-2850
Aromatic C=C Stretching 1600-1450

Research on the parent compound, 4-ethoxybenzaldehyde, has provided evidence for the existence of weak C-H···O intermolecular hydrogen bonds in the liquid state. scispace.com These interactions were identified by changes in the vibrational spectra, specifically the C=O stretching region, upon changes in temperature and concentration. scispace.com The study noted that the aldehydic C-H bond could act as a hydrogen bond donor. scispace.com

In this compound, the aldehydic C-H is replaced by the acetal C-H. While the acetal proton is generally less acidic than an aldehydic proton, the possibility of weak C-H···O hydrogen bonding, where the acetal C-H group acts as a donor and the ether or acetal oxygens act as acceptors, cannot be entirely ruled out. Detailed temperature- and concentration-dependent IR or Raman studies would be necessary to probe for such subtle intermolecular interactions. These interactions, if present, would likely result in small shifts in the C-H or C-O vibrational frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₁H₁₆O₃, which corresponds to a molecular weight of 196.24 g/mol .

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 196. However, acetals are known to be highly susceptible to fragmentation, and the molecular ion peak is often weak or entirely absent. The fragmentation is primarily initiated by the cleavage of the C-O bonds of the acetal group, which is stabilized by the resonance of the resulting oxonium ion.

The primary fragmentation pathway involves the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion, which would be observed as a prominent peak at m/z 165. This fragment can be represented as [M - OCH₃]⁺. A subsequent loss of a molecule of formaldehyde (B43269) (CH₂O) from this ion could lead to a fragment at m/z 135. Another significant fragmentation pathway is the loss of an ethoxy radical (•OC₂H₅), resulting in a fragment at m/z 151.

A summary of the predicted key fragments in the mass spectrum of this compound is presented in Table 1.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
196[M]⁺ (Molecular Ion)
165[M - •OCH₃]⁺
151[M - •OC₂H₅]⁺
135[M - •OCH₃ - CH₂O]⁺
121[C₈H₉O]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Gas chromatography and thin-layer chromatography are the most commonly employed methods for these purposes.

Gas chromatography is a premier technique for separating and analyzing volatile compounds. It is exceptionally well-suited for determining the purity of this compound and for monitoring the conversion of the starting material, 4-ethoxybenzaldehyde, during the acetalization reaction.

A typical GC analysis would employ a capillary column with a nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5MS or Equity-1). rsc.org The separation is based on the boiling points and polarities of the components in the sample. Since this compound is less polar and more volatile than the starting aldehyde, it will have a shorter retention time on a nonpolar column.

For a hypothetical GC analysis, the parameters might be set as described in Table 2.

Table 2: Illustrative Gas Chromatography Parameters for the Analysis of this compound

ParameterCondition
Column 30 m x 0.25 mm x 0.25 µm, HP-5MS
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Retention Time 4-Ethoxybenzaldehyde: ~10.5 min
This compound: ~9.8 min

By integrating the peak areas in the resulting chromatogram, the relative concentrations of the starting material, product, and any impurities can be quantified to determine the purity of the final product.

Thin-layer chromatography is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. libretexts.org In the synthesis of this compound from 4-ethoxybenzaldehyde, TLC can be used to visually track the consumption of the starting aldehyde and the formation of the acetal product. researchgate.net

The separation on a TLC plate, typically coated with silica (B1680970) gel, is based on the principle of differential adsorption. The more polar compound will have a stronger interaction with the polar silica gel and will thus travel a shorter distance up the plate, resulting in a lower retention factor (Rƒ) value. The less polar compound will travel further, having a higher Rƒ value.

In this specific reaction, the starting material, 4-ethoxybenzaldehyde, is more polar than the product, this compound. Therefore, the product spot will appear higher up on the TLC plate than the starting material spot. A suitable solvent system, or eluent, is chosen to achieve good separation of the spots. A mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is commonly used. google.com

Table 3: Representative Thin Layer Chromatography Data for Monitoring Acetal Formation

CompoundPolarityExpected Rƒ Value (Hexane:Ethyl Acetate 8:2)Visualization
4-EthoxybenzaldehydeMore Polar~0.4UV light (254 nm), p-anisaldehyde stain
This compoundLess Polar~0.7p-anisaldehyde stain (may be faint under UV)

By spotting the reaction mixture alongside the starting material on the TLC plate, the disappearance of the lower Rƒ spot and the appearance and intensification of the higher Rƒ spot can be observed over time, indicating the progression of the reaction. rochester.edu

Computational and Theoretical Investigations of 4 Ethoxybenzaldehyde Dimethyl Acetal

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds like 4-ethoxybenzaldehyde (B43997) dimethyl acetal (B89532). These methods allow for the precise calculation of electronic structure, reaction pathways, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-ethoxybenzaldehyde dimethyl acetal is central to its chemical behavior. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the optimized molecular geometry and the distribution of electrons.

Key insights would be derived from the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene (B151609) ring, highlighting this region as the probable site for electrophilic attack. Conversely, the LUMO would likely be centered on the aromatic ring and the acetal functional group, suggesting these as the sites for nucleophilic interaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap implies a molecule that is more easily polarized and more reactive.

Table 1: Predicted Molecular Orbital Properties of this compound

Property Predicted Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -0.8 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.

Note: The values presented are representative and based on calculations for analogous aromatic compounds.

Reaction Pathway Modeling and Transition State Characterization

A significant application of quantum chemical calculations is the modeling of reaction pathways. For this compound, a key reaction is its hydrolysis back to 4-ethoxybenzaldehyde and methanol (B129727), a process typically catalyzed by acid. acs.orgresearchgate.net Computational modeling can elucidate the step-by-step mechanism of this reaction.

The process would involve modeling the initial protonation of one of the acetal oxygen atoms, followed by the departure of a methanol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by a water molecule and final deprotonation would yield the aldehyde and a second molecule of methanol.

For each step, the geometry of the transition state would be located and characterized by frequency analysis, which should reveal a single imaginary frequency corresponding to the reaction coordinate. nih.gov The activation energy for each step can then be calculated, providing a quantitative measure of the reaction kinetics. The rate-determining step is anticipated to be the formation of the oxocarbenium ion intermediate. researchgate.net

Table 2: Predicted Activation Energies for the Acid-Catalyzed Hydrolysis of this compound

Reaction Step Predicted Activation Energy (kcal/mol) Description
Protonation of Acetal Oxygen ~5 A rapid, low-energy process.
Formation of Oxocarbenium Ion 15-20 The likely rate-determining step of the reaction.
Nucleophilic Attack by Water ~2 A fast step following the formation of the carbocation.

Note: These values are illustrative and based on computational studies of similar acetal hydrolysis reactions.

Prediction of Spectroscopic Properties

Quantum chemical calculations are also adept at predicting various spectroscopic properties, which can be invaluable for the characterization of this compound. Methods such as Gauge-Independent Atomic Orbital (GIAO) can be used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

The calculated ¹H and ¹³C NMR spectra would be expected to show distinct signals for the aromatic protons, the ethoxy group, the methoxy (B1213986) groups, and the acetal carbon. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Acetal Carbon (CH(OCH₃)₂) 102
Methoxy Carbons (OCH₃) 53
Ethoxy Methylene (B1212753) Carbon (OCH₂CH₃) 64
Ethoxy Methyl Carbon (OCH₂CH₃) 15
Aromatic C1 (ipso to acetal) 132
Aromatic C2, C6 128
Aromatic C3, C5 114

Note: These are estimated values based on computational studies of similar aromatic acetals and may vary with the specific computational method and solvent model used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment, such as a solvent.

Conformational Analysis and Dynamics in Solution

While the benzene ring of this compound is rigid, the ethoxy and dimethyl acetal substituents can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations.

The simulations would likely reveal that the preferred conformation of the dimethyl acetal group is influenced by stereoelectronic effects, where orbital interactions play a significant role in stabilizing certain geometries. nih.gov Similarly, the orientation of the ethoxy group relative to the benzene ring would be determined by a balance of steric and electronic factors. The simulations would track the torsional angles over time, providing a dynamic picture of the molecule's flexibility in solution.

Solvent Effects on Reactivity and Stability

The choice of solvent can significantly influence the stability and reactivity of this compound. MD simulations are particularly well-suited to investigate these solvent effects at a molecular level.

Simulations in different solvents (e.g., a polar protic solvent like water versus a nonpolar solvent like hexane) would reveal how solvent molecules arrange themselves around the solute. In a polar solvent, strong solute-solvent interactions, such as hydrogen bonding between the solvent and the acetal oxygen atoms, would be observed. These interactions can stabilize the ground state of the molecule and also influence the transition states of reactions like hydrolysis. ic.ac.uk

For instance, in the hydrolysis reaction, explicit solvent molecules can participate in proton transfer relays, potentially lowering the activation energy. ic.ac.uk MD simulations can provide a detailed picture of this dynamic solvent participation, which would be difficult to capture with static quantum chemical calculations alone. The simulations can also provide insights into how the solvent affects the conformational equilibrium of the molecule, which in turn can impact its reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict molecular properties and reactivity. For a molecule like this compound, DFT would be the method of choice for detailed computational analysis.

Geometric Optimization and Vibrational Frequency Calculations

A fundamental step in computational analysis is geometric optimization. This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. arxiv.orgarxiv.org For this compound, this would be achieved using a specific DFT functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. nih.govresearchgate.netresearchgate.net The optimization algorithm adjusts atomic positions to minimize the total energy, providing key structural parameters. arxiv.org

The expected outcome of such an optimization would be a detailed table of bond lengths, bond angles, and dihedral angles for the molecule's equilibrium geometry.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) This table is for illustrative purposes only, as specific research data is unavailable.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value
Bond Length C1 C2 e.g., 1.39 Å
Bond Length C7 O2 e.g., 1.42 Å
Bond Angle C1 C7 H8 e.g., 121°
Dihedral Angle O2 C9 C10 H11 e.g., 180°

Following geometric optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. researchgate.net The results are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsional modes.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific research data is unavailable.

Mode Frequency (cm⁻¹) Intensity Vibrational Assignment
1 e.g., 3100 e.g., High C-H stretch (aromatic)
2 e.g., 2950 e.g., Medium C-H stretch (aliphatic)
3 e.g., 1600 e.g., High C=C stretch (aromatic)
4 e.g., 1250 e.g., Strong C-O stretch

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules. numberanalytics.comnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, can be visualized and analyzed using computational tools based on the electron density and its derivatives. numberanalytics.comnih.gov

For this compound, an NCI analysis would reveal intramolecular interactions, such as weak hydrogen bonds or steric clashes between different parts of the molecule. Methods like Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), or Energy Decomposition Analysis (EDA) would be employed to identify and characterize these interactions. numberanalytics.com The analysis provides visual plots where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes), offering insights into the molecule's conformational preferences and stability. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxybenzaldehyde dimethyl acetal, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Route 1 : React 4-ethoxybenzaldehyde with methanol in the presence of an acid catalyst (e.g., pyridinium tosylate) under reflux. Monitor reaction progress via TLC or GC-MS .
  • Route 2 : Use acetal exchange reactions, substituting benzaldehyde dimethyl acetal with 4-ethoxybenzaldehyde in anhydrous ethanol. Kinetic studies suggest amberlite IR-120 resin improves reaction efficiency in dioxane .
  • Critical Factors : Solvent polarity (ethanol vs. dioxane) and catalyst choice significantly impact acetalization rates. For example, pyridinium tosylate minimizes side reactions compared to ZnCl₂ .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Analysis : Confirm the presence of acetal protons (δ 3.2–3.5 ppm for methoxy groups) and absence of aldehyde protons (δ ~9-10 ppm) in ¹H NMR. Compare with reference spectra from databases like NIST Chemistry WebBook .
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆O₃) and fragmentation patterns .
  • Purity Assessment : Use HPLC with UV detection (λ = 280 nm) to quantify residual aldehydes or byproducts .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in ethanol, THF, and dichloromethane; sparingly soluble in water (≤1 mg/mL at 25°C) .
  • Stability : Hydrolyzes in acidic aqueous media (pH < 4) to regenerate 4-ethoxybenzaldehyde. Store under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry using B3LYP/6-31G(d) to calculate electron density at the acetal carbon. High electrophilicity (ω > 1.5 eV) correlates with susceptibility to nucleophilic attack .
  • Kinetic Studies : Compare experimental activation energies (from Arrhenius plots) with computed transition-state barriers to validate mechanistic pathways .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for acetalization reactions?

  • Methodological Answer :

  • Controlled Replicates : Repeat reactions using identical substrates (e.g., 4-ethoxybenzaldehyde) but varying catalysts (e.g., Amberlite IR-120 vs. H₂SO₄). Use statistical tools (ANOVA) to assess significance of yield differences .
  • In Situ Monitoring : Employ FT-IR to track aldehyde peak (C=O stretch at ~1700 cm⁻¹) disappearance, ensuring kinetic consistency across studies .

Q. How does the electronic effect of the ethoxy group influence the acetal’s reactivity compared to methoxy or unsubstituted analogs?

  • Methodological Answer :

  • Hammett Analysis : Compare reaction rates of this compound with 4-methoxy and benzaldehyde analogs. The ethoxy group’s +I effect reduces electrophilicity at the acetal carbon, slowing hydrolysis rates relative to methoxy derivatives .
  • Competitive Experiments : Co-react substituted acetals with a common nucleophile (e.g., water) under acidic conditions to rank reactivity: benzaldehyde > 4-methoxy > 4-ethoxy .

Q. What are the safety considerations for handling this compound in high-throughput screening?

  • Methodological Answer :

  • Dermal Sensitization : Although not directly studied, structurally similar acetals (e.g., trans-2-hexenal dimethyl acetal) are restricted due to sensitization risks. Use PPE (gloves, fume hood) and adhere to IFRA guidelines for fragrance-related compounds .
  • Waste Management : Neutralize acidic hydrolysates with NaHCO₃ before disposal to prevent aldehyde release .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for acetalization of 4-ethoxybenzaldehyde under reflux vs. microwave conditions?

  • Resolution Strategy :

  • Reaction Optimization : Microwave-assisted synthesis may unevenly distribute heat, causing localized decomposition. Use controlled temperature ramping (e.g., 2°C/min) and compare with traditional reflux .
  • Byproduct Identification : LC-MS can detect dimerization products (e.g., ether linkages) in microwave reactions, explaining yield discrepancies .

Methodological Recommendations

  • Synthesis : Prioritize pyridinium tosylate catalysis for high-purity acetal synthesis .
  • Characterization : Cross-reference spectral data with NIST/ECHA databases to avoid misassignment .
  • Safety : Follow ECHA guidelines for handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.